molecular formula C10H20 B13938027 1-Methyl-2-(3-methylpentyl)cyclopropane CAS No. 62238-07-7

1-Methyl-2-(3-methylpentyl)cyclopropane

Cat. No.: B13938027
CAS No.: 62238-07-7
M. Wt: 140.27 g/mol
InChI Key: YAIRHJNLKNFVTM-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylpentyl)cyclopropane is an organic compound with the molecular formula C10H20 It is a cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl group and a 3-methylpentyl group

Preparation Methods

The synthesis of 1-Methyl-2-(3-methylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of suitable precursors under controlled conditions .

Chemical Reactions Analysis

1-Methyl-2-(3-methylpentyl)cyclopropane undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-(3-methylpentyl)cyclopropane has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane ring-opening and other transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its unique structure may offer advantages in drug design and development.

    Industry: The compound’s properties make it suitable for use in the synthesis of specialty chemicals, materials, and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methylpentyl)cyclopropane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical transformations. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

1-Methyl-2-(3-methylpentyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

Properties

CAS No.

62238-07-7

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-methyl-2-(3-methylpentyl)cyclopropane

InChI

InChI=1S/C10H20/c1-4-8(2)5-6-10-7-9(10)3/h8-10H,4-7H2,1-3H3

InChI Key

YAIRHJNLKNFVTM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1CC1C

Origin of Product

United States

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